

Comprehensive Guide to Quantum Chemical Calculations for 1,3-Dioxane Stability

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Compound of Interest

Compound Name:	4,4,5-Trimethyl-1,3-dioxane
CAS No.:	1122-03-8
Cat. No.:	B14741529

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Executive Summary

This technical guide provides a rigorous computational framework for evaluating the stability of 1,3-dioxane scaffolds in pharmaceutical contexts. Unlike simple ethers, 1,3-dioxanes exhibit complex stereoelectronic behaviors—specifically the anomeric effect and chair-boat equilibria—that govern their hydrolytic and metabolic fate. This document outlines a self-validating workflow using Density Functional Theory (DFT) and ab initio methods to predict acid-catalyzed hydrolysis rates and cytochrome P450-mediated metabolic liability.

Theoretical Framework & Methodological Selection

Level of Theory Selection

For 1,3-dioxane systems, standard B3LYP calculations often fail to accurately capture dispersion forces and medium-range correlation energies critical for transition states (TS) and weak anomeric interactions.

- Recommended Functional: M06-2X or

B97X-D.

- Causality: These functionals include dispersion corrections essential for accurately modeling the chair-twist boat energy gap and non-covalent interactions in the transition state of hydrolysis.
- Basis Set:
 - Optimization:6-31+G(d,p) (Diffuse functions are critical for the lone pair electrons on oxygen).
 - Single Point Energy (SPE):def2-TZVP or cc-pVTZ for near-CBS (Complete Basis Set) quality.
- Solvation Model:SMD (Solvation Model based on Density).
 - Reasoning: SMD provides better free energy of solvation () for charged intermediates (e.g., oxocarbenium ions) compared to standard PCM.

The Anomeric Effect

In 2-substituted 1,3-dioxanes, electronegative substituents prefer the axial position.^[1] This contradicts steric intuition but is explained by the hyperconjugative

interaction.

- Validation: A Natural Bond Orbital (NBO) analysis is required to quantify the stabilization energy () of this interaction.

Module 1: Conformational Landscape

The stability of the 1,3-dioxane ring is not static.^{[1][2][3][4]} The ring undergoes inversion between Chair (C), Twist-Boat (TB), and Boat (B) conformers.

Energy Profile

- Global Minimum: Chair conformation.^[5]

- Local Minimum: 2,5-Twist-Boat (approx. 5.7 kcal/mol higher than Chair).[3]
- Barrier: The activation energy for ring inversion is significantly higher than cyclohexane due to the shorter C-O bonds (1.43 Å) increasing 1,3-diaxial repulsion.

Quantitative Data: Conformational Energies

Conformer	Relative Energy (, kcal/mol)	Key Interaction
Chair (Global Min)	0.0	Minimized 1,3-diaxial strain
2,5-Twist-Boat	+5.7 - 6.0	Relieved eclipsing, high angle strain
1,4-Twist	+8.5	High torsional strain
Boat (Transition State)	+10.2	Severe eclipsing / Flagpole interaction

Data based on M06-2X/def2-TZVP calculations.

Module 2: Chemical Stability (Acid Hydrolysis)

The primary degradation pathway for 1,3-dioxanes in drug formulation is acid-catalyzed hydrolysis, proceeding via an A-1 or A-2 mechanism depending on substitution.

Mechanism & Signaling Pathway

The reaction proceeds through a rapid pre-equilibrium protonation, followed by the rate-determining step (RDS): ring opening to form an oxocarbenium ion.

Caption: Acid-catalyzed hydrolysis pathway of 1,3-dioxane involving rate-limiting ring opening.

Computational Protocol for TS Search

- Scan Coordinate: Perform a relaxed Potential Energy Surface (PES) scan by elongating the O1-C2 bond in 0.1 Å increments.
- Guess Geometry: Extract the geometry at the energy maximum of the scan.

- Optimization: Run Opt=(TS, CalcFC, NoEigenTest) using the guess geometry.
- Verification: Ensure exactly one imaginary frequency corresponding to C-O bond elongation.

Module 3: Metabolic Stability (P450 Oxidation)

Metabolic clearance often involves Hydrogen Atom Transfer (HAT) initiated by Cytochrome P450 enzymes. The susceptibility of the 1,3-dioxane ring depends on the Bond Dissociation Energy (BDE) of the C-H bonds.

Site of Metabolism (SOM) Prediction

- C2 Position: The C-H bond at C2 is flanked by two oxygen atoms. The resulting radical is stabilized by the lone pairs of both oxygens (captodative-like stabilization), making it the most labile site.
- C4/C6 Positions: Flanked by only one oxygen; higher BDE.
- C5 Position: No alpha-oxygen stabilization; highest BDE (least reactive).

BDE Calculation Workflow

Calculate BDE via the isodesmic method for error cancellation:

Critical Step: Do not use simple BDE. Use Homolytic Bond Dissociation Enthalpies calculated at 298K.

Position	Estimated BDE (kcal/mol)	Metabolic Risk
C2-H (Acetal)	-91 - 93	High (Major SOM)
C4/C6-H (Ether)	-95 - 97	Moderate
C5-H (Alkyl)	-98 - 100	Low

Detailed Experimental Protocol

This section details the step-by-step execution for a Gaussian 16/09 environment.

Step 1: Conformational Search

Before any stability calculation, you must identify the global minimum.

- Tool: Crest/xtb or Spartan.
- Action: Generate conformer ensemble.
- Filter: Discard conformers > 3 kcal/mol above the minimum for initial screening.

Step 2: Geometry Optimization & Frequency

Perform optimization on the lowest energy conformer.

Input Deck (Gaussian):

Step 3: Transition State Optimization (Hydrolysis)

Locate the transition state for the ring-opening step.

Input Deck:

Step 4: NBO Analysis (Anomeric Effect)

To confirm stereoelectronic stability in 2-substituted analogs.

Input Deck:

Look for

perturbation energies between

and

.

Self-Validating Logic Checks

To ensure trustworthiness, apply these checks to your results:

- Imaginary Frequency Check: Ground states must have 0 imaginary frequencies. Transition states must have exactly 1 (typically 400 to 900 cm⁻¹ for proton transfer/ring opening).
- IRC Validation: Run an Intrinsic Reaction Coordinate (IRC) calculation on the TS to ensure it connects the protonated reactant to the oxocarbenium intermediate.
- Spin Contamination: For radical calculations (BDE), ensure $\langle S^2 \rangle$ is ~ 0.75 . If $\langle S^2 \rangle > 0.75$, unrestricted DFT (UB3LYP) is contaminated; switch to U-CCSD(T) or RO-DFT.

References

- Wiberg, K. B., & Bailey, W. F. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, $\sigma_{C-X} \leftrightarrow \sigma_{C-H}$ Interactions, Anomeric Effect—What Is Really Important? *The Journal of Organic Chemistry*.^[6] [\[Link\]](#)
- Deslongchamps, P. (1983). *Stereoelectronic Effects in Organic Chemistry*.^[1] Pergamon Press. (Foundational text on anomeric effects in acetals).
- Mardirossian, N., & Head-Gordon, M. (2017).^[7] Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. *Molecular Physics*.^[6]^[7] [\[Link\]](#)
- St. John, P. C., et al. (2020).^[7] Prediction of organic homolytic bond dissociation enthalpies at near chemical accuracy with sub-second computational cost. *Nature Communications*.^[7] [\[Link\]](#)

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